molecular formula C10H16FNSi B15069702 N-[(4-Fluorophenyl)methyl]-1,1,1-trimethylsilanamine CAS No. 920033-59-6

N-[(4-Fluorophenyl)methyl]-1,1,1-trimethylsilanamine

Cat. No.: B15069702
CAS No.: 920033-59-6
M. Wt: 197.32 g/mol
InChI Key: MGNLMTRKQYUUPZ-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-1,1,1-trimethylsilanamine is an organosilicon compound that features a trimethylsilyl group attached to a nitrogen atom, which is further bonded to a 4-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzyl)-1,1,1-trimethylsilanamine typically involves the reaction of 4-fluorobenzylamine with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:

4-Fluorobenzylamine+TrimethylchlorosilaneBaseN-(4-Fluorobenzyl)-1,1,1-trimethylsilanamine+HCl\text{4-Fluorobenzylamine} + \text{Trimethylchlorosilane} \xrightarrow{\text{Base}} \text{N-(4-Fluorobenzyl)-1,1,1-trimethylsilanamine} + \text{HCl} 4-Fluorobenzylamine+TrimethylchlorosilaneBase​N-(4-Fluorobenzyl)-1,1,1-trimethylsilanamine+HCl

Industrial Production Methods

Industrial production of N-(4-Fluorobenzyl)-1,1,1-trimethylsilanamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)-1,1,1-trimethylsilanamine can undergo various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction Reactions: Reduction of the fluorobenzyl group can lead to the formation of different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as halides or alkoxides can be used in the presence of a catalyst.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various silyl ethers or amines, while oxidation can produce silanols or siloxanes.

Scientific Research Applications

N-(4-Fluorobenzyl)-1,1,1-trimethylsilanamine has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound is utilized in the development of novel materials with unique properties.

    Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Biological Studies: It is used in studies involving the modification of biomolecules.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-1,1,1-trimethylsilanamine involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, while the fluorobenzyl moiety can participate in specific binding interactions. The compound can influence molecular pathways by modifying the chemical environment of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorobenzyl)-N-methylamine
  • N-(4-Fluorobenzyl)-N-phenylamine
  • N-(4-Fluorobenzyl)-N-(trimethylsilyl)amine

Uniqueness

N-(4-Fluorobenzyl)-1,1,1-trimethylsilanamine is unique due to the presence of both a trimethylsilyl group and a fluorobenzyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in synthesis and materials science.

Properties

CAS No.

920033-59-6

Molecular Formula

C10H16FNSi

Molecular Weight

197.32 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-trimethylsilylmethanamine

InChI

InChI=1S/C10H16FNSi/c1-13(2,3)12-8-9-4-6-10(11)7-5-9/h4-7,12H,8H2,1-3H3

InChI Key

MGNLMTRKQYUUPZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NCC1=CC=C(C=C1)F

Origin of Product

United States

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